molecular formula C11H13N3O4 B14556452 Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- CAS No. 61862-83-7

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro-

Cat. No.: B14556452
CAS No.: 61862-83-7
M. Wt: 251.24 g/mol
InChI Key: GKUVIQLCJZEEQX-UHFFFAOYSA-N
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Description

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the first position and two nitro groups at the sixth and eighth positions on the quinoline ring. The tetrahydro designation indicates that the quinoline ring is partially saturated, containing four additional hydrogen atoms.

Properties

CAS No.

61862-83-7

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

1-ethyl-6,8-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H13N3O4/c1-2-12-5-3-4-8-6-9(13(15)16)7-10(11(8)12)14(17)18/h6-7H,2-5H2,1H3

InChI Key

GKUVIQLCJZEEQX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several steps. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . For the specific compound , additional steps would include the introduction of the ethyl group and the nitro groups. This can be achieved through alkylation and nitration reactions, respectively.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for electrophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 1-ethyl-1,2,3,4-tetrahydro-6,8-diaminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline derivatives, including 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro-, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological macromolecules. For instance, they can intercalate into DNA, inhibiting replication and transcription processes. The nitro groups can also undergo bioreduction to form reactive intermediates that damage cellular components. Molecular targets include enzymes like topoisomerases and receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the ethyl and nitro groups.

    1-ethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the nitro groups.

    6,8-dinitroquinoline: Lacks the ethyl group and the tetrahydro designation.

Uniqueness

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6,8-dinitro- is unique due to the combination of its ethyl group, tetrahydro structure, and nitro groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

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